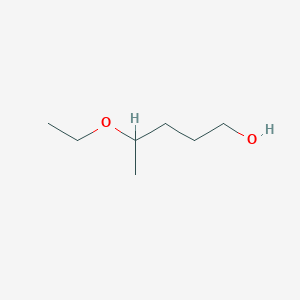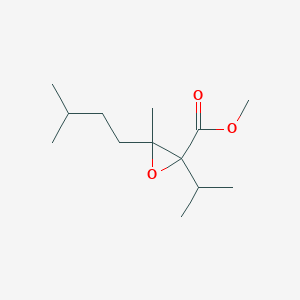
Methyl 3-isopentyl-2-isopropyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its complex structure, which includes multiple methyl groups and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the ester group: The esterification reaction can be carried out by reacting the oxirane intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its reactivity may be exploited in the modification of biomolecules.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may serve as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions can lead to the formation of various products that may interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(propan-2-yl)oxirane-2-carboxylate: Lacks the additional methyl and butyl groups.
Ethyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of multiple methyl groups and the oxirane ring make it a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C13H24O3 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 3-methyl-3-(3-methylbutyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)7-8-12(5)13(16-12,10(3)4)11(14)15-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HGZWQJBQIGDTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(O1)(C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


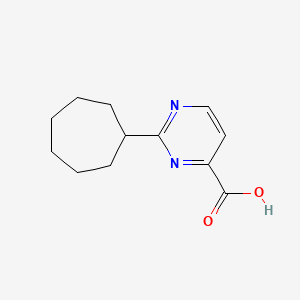
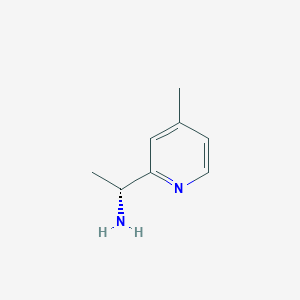
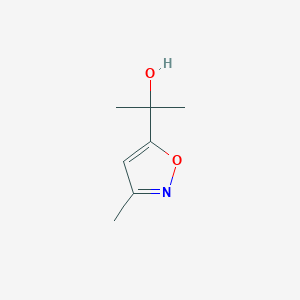
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

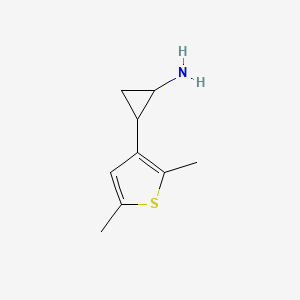
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
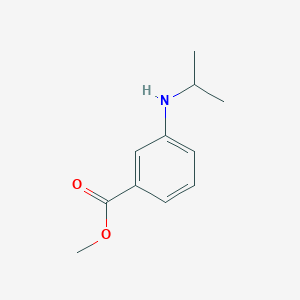
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
